Ac-RYYRWK-NH2 is classified as an organic compound and falls under the category of peptides. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological functions. The specific classification of Ac-RYYRWK-NH2 highlights its function as a receptor ligand, making it significant in studies related to neuropharmacology and therapeutic interventions.
The synthesis of Ac-RYYRWK-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process can be summarized as follows:
This method ensures high purity and yields of the final product, making it suitable for research applications.
The molecular formula of Ac-RYYRWK-NH2 can be represented as C₉H₁₃N₅O. The structure consists of a sequence of amino acids that includes arginine (R), tyrosine (Y), and tryptophan (W), contributing to its biological activity. The specific arrangement of these amino acids is crucial for its interaction with the NOP receptor.
Ac-RYYRWK-NH2 undergoes various chemical reactions primarily related to its interactions with biological receptors. These include:
These reactions are critical for understanding how Ac-RYYRWK-NH2 functions within biological systems.
The mechanism of action for Ac-RYYRWK-NH2 involves its role as a partial agonist at the NOP receptor. Upon binding, it activates the receptor but does not elicit a full response compared to full agonists. This selective activation can modulate pain pathways without producing the side effects typically associated with stronger agonists.
These properties are essential for handling and utilizing Ac-RYYRWK-NH2 in research settings.
Ac-RYYRWK-NH2 has several notable applications in scientific research:
Through these applications, Ac-RYYRWK-NH2 contributes significantly to advancing knowledge in pharmacology and neurobiology.
The nociceptin/orphanin FQ peptide (NOP) receptor, initially termed ORL1 (Opioid Receptor-Like 1), represents a pivotal evolutionary development in the opioid receptor family. Cloned in 1994 through homology screening with classical opioid receptors (μ, δ, κ), it shares >70% amino acid homology in transmembrane domains 2, 3, and 7 with these receptors. However, its extracellular loops exhibit significant divergence, conferring unique ligand-binding specificity [3]. This receptor remained an "orphan" until 1995, when its endogenous ligand nociceptin/orphanin FQ (N/OFQ) was identified—a 17-amino-acid neuropeptide featuring a Phe-Gly-Gly-Phe N-terminal motif instead of the Tyr-Gly-Gly-Phe signature of traditional opioid peptides [3]. The N/OFQ-NOP system evolved as a distinct neuromodulatory pathway with roles in pain processing, stress response, and reward modulation, diverging from classical opioid pathways despite shared Gi-coupled signaling (e.g., adenylyl cyclase inhibition) [3] [4].
Ligands like Ac-RYYRWK-NH₂ exemplify targeted exploitation of NOP’s unique binding pocket. Mutagenesis studies reveal that only 4–5 residues differentiate NOP from classical opioid receptors. Key substitutions (e.g., Q²⁸⁰ in TM6) prevent binding of morphinan alkaloids while allowing high-affinity interaction with N/OFQ and synthetic hexapeptides like Ac-RYYRWK-NH₂ [3]. This evolutionary divergence enables selective pharmacological targeting without cross-reactivity with μ-, δ-, or κ-opioid receptors [5].
Ac-RYYRWK-NH₂ is a synthetic hexapeptide (Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH₂) identified via combinatorial library screening. It acts as a high-affinity, selective partial agonist at the NOP receptor [5] [6]. Its binding and functional characteristics are summarized below:
Table 1: Pharmacological Profile of Ac-RYYRWK-NH₂
| Parameter | Value | Assay System | Source |
|---|---|---|---|
| Binding affinity (Kd) | 0.071 nM | Rat cortical membranes | [5] |
| Selectivity | >1,000-fold vs. μ/δ/κ receptors | Competitive binding | [5] |
| Functional activity | Partial agonist (IA = 0.3–0.5) | GTPγ35S in CHO-hNOP cells | [6] |
| Key structural determinant | C-terminal Trp-Lys motif | Mutagenesis studies | [3] |
Mechanistically, Ac-RYYRWK-NH₂ exhibits receptor-density-dependent efficacy. In cells with low NOP expression (≤68 fmol/mg protein), it behaves as a competitive antagonist (pKB = 7.62). At moderate densities (191 fmol/mg), it acts as a partial agonist in GTPγ35S assays (intrinsic activity = 0.3–0.5 relative to N/OFQ) and cAMP inhibition (intrinsic activity = 0.48–0.97) [6]. This bifunctionality arises from its low efficacy: it stabilizes active NOP conformations insufficiently to fully recruit G-proteins in low-receptor environments but achieves partial activation when receptors are abundant [6].
The peptide’s C-terminal "message domain" (RWK-NH₂) is critical for receptor interaction. The indole moiety of tryptophan and guanidinium group of lysine form hydrogen bonds with residues in TM3 (D130) and TM7 (T305), analogous to the binding of N/OFQ’s Phe¹ [3]. N-terminal acetylation enhances metabolic stability, a design feature shared with other peptide NOP ligands [5] [7].
Table 2: Comparison of NOP Peptide Ligands
| Ligand | Structure | Efficacy | Kd (nM) |
|---|---|---|---|
| N/OFQ(1-13)-NH₂ | FGGFTSARKLARN-NH₂ | Full agonist | 0.10 |
| [F/G]N/OFQ(1-13)-NH₂ | [Phe¹ψ(CH₂NH)Gly²]...NH₂ | Low partial agonist | 1.20 |
| Ac-RYYRWK-NH₂ | Ac-RYYRWK-NH₂ | Partial agonist | 0.071 |
| Ac-RYYRIK-NH₂ | Ac-RYYRIK-NH₂ | Weak partial agonist | 0.85 |
While Ac-RYYRWK-NH₂ (NOP-selective) and κ-opioid receptor (KOR) agonists modulate distinct receptors, their therapeutic rationales share parallels: both aim to achieve analgesia without μ-opioid receptor (MOR)-associated risks (e.g., respiratory depression, addiction) [8] [9]. However, their molecular strategies diverge:
Target Selectivity:KOR agonists (e.g., U50,488, Nalfurafine) bind KOR with minimal activity at NOP or MOR. In contrast, Ac-RYYRWK-NH₂ shows >1,000-fold selectivity for NOP over KOR, eliminating KOR-driven dysphoria or sedation [5] [8].
Signaling Modulation:KOR agonists often activate both G-protein and β-arrestin pathways, the latter linked to adverse effects (e.g., dysphoria). Newer biased KOR agonists (e.g., RB-64) selectively activate G-proteins to avoid β-arrestin recruitment [9]. Ac-RYYRWK-NH₂ achieves similar pathway selectivity via partial agonism: its submaximal G-protein activation minimizes β-arrestin recruitment even without structural bias [6].
Peripheral Targeting:KOR agonists like Asimadoline are designed with limited blood-brain barrier penetration to restrict effects to peripheral KOR (e.g., visceral analgesia). Ac-RYYRWK-NH₂’s peptidic nature inherently limits CNS penetration, suggesting potential for peripheral NOP targeting [8] [9].
Table 3: Therapeutic Targeting Strategies of NOP vs. KOR Agonists
| Parameter | Ac-RYYRWK-NH₂ (NOP) | KOR Agonists (e.g., U50,488) |
|---|---|---|
| Primary Target | NOP receptor | κ-Opioid receptor |
| Analgesia Mechanism | Spinal/supraspinal nociception modulation | Inhibition of peripheral nociceptors |
| Abuse Liability | None demonstrated | None (vs. high for MOR agonists) |
| Key Design Strategy | Partial agonism | Biased agonism or peripheral restriction |
| Structural Basis | Hexapeptide with C-terminal pharmacophore | Arylacetamide or morphinan scaffolds |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6